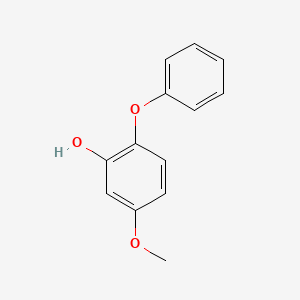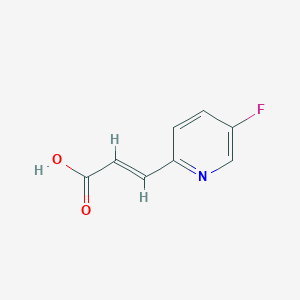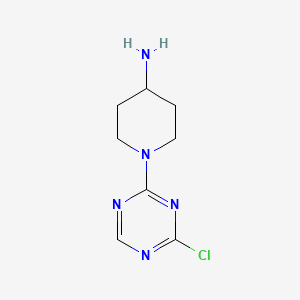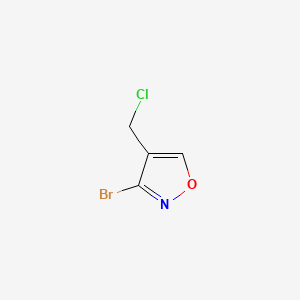
5-Methoxy-2-phenoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-2-phenoxyphenol is an organic compound belonging to the class of phenols and ethers It is characterized by a methoxy group (-OCH3) and a phenoxy group (-OPh) attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-phenoxyphenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 5-chloro-2-methoxyphenol with phenol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually argon, and heated to around 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methoxy-2-phenoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to corresponding hydroquinones.
Substitution: Electrophilic and nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related reduced compounds.
Substitution: Halogenated phenols, aminophenols, and other substituted derivatives.
Applications De Recherche Scientifique
5-Methoxy-2-phenoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 5-Methoxy-2-phenoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, it may inhibit specific enzymes or signaling pathways involved in inflammation and tumor growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methoxy-5-methylphenol:
4-Methoxyphenol:
2-(2-Methoxyphenoxy)-1-phenylethanol: A lignin model compound.
Uniqueness
5-Methoxy-2-phenoxyphenol is unique due to its specific combination of methoxy and phenoxy groups, which impart distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in various fields, as mentioned above.
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
5-methoxy-2-phenoxyphenol |
InChI |
InChI=1S/C13H12O3/c1-15-11-7-8-13(12(14)9-11)16-10-5-3-2-4-6-10/h2-9,14H,1H3 |
Clé InChI |
MOAMYMFWQBFSGS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B13492270.png)
![ethyl 1-(iodomethyl)-3-(1-methyl-1H-1,2,3-triazol-4-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492275.png)




![1-{1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}methanamine dihydrochloride](/img/structure/B13492300.png)
![N-(5-{3-azabicyclo[3.2.1]octane-3-sulfonyl}-2-methoxyphenyl)benzenesulfonamide](/img/structure/B13492301.png)
![8-Amino-6-azaspiro[3.4]octan-7-one](/img/structure/B13492309.png)

![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13492318.png)

